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molecular formula C13H13FO3S B8327931 Methyl(7-fluoro-6-methoxy-4-methyl-1-benzothiophen-3-yl)acetate

Methyl(7-fluoro-6-methoxy-4-methyl-1-benzothiophen-3-yl)acetate

Cat. No. B8327931
M. Wt: 268.31 g/mol
InChI Key: RDTFDHGWHXUQHB-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of methyl(7-fluoro-6-methoxy-4-methyl-1-benzothiophen-3-yl)acetate (248.4 mg) and DMF (dry) (7.5 mL) was added sodium 2-methyl-2-propanethiolate (415 mg) at room temperature. The mixture was stirred at 160° C. for 20 min. After cooling, the mixture was diluted with water and 1N HCl and extracted with EtOAc. The organic layer was washed successively with water and brine, dried over MgSO4, and concentrated in vacuo to give the title compound (273 mg).
Quantity
248.4 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[CH2:4][C:5]1[C:9]2[C:10]([CH3:17])=[CH:11][C:12]([O:15]C)=[C:13]([F:14])[C:8]=2[S:7][CH:6]=1.CN(C=O)C.CC([S-])(C)C.[Na+]>O.Cl>[F:14][C:13]1[C:8]2[S:7][CH:6]=[C:5]([CH2:4][C:3]([OH:18])=[O:2])[C:9]=2[C:10]([CH3:17])=[CH:11][C:12]=1[OH:15] |f:2.3|

Inputs

Step One
Name
Quantity
248.4 mg
Type
reactant
Smiles
COC(CC1=CSC2=C1C(=CC(=C2F)OC)C)=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
415 mg
Type
reactant
Smiles
CC(C)(C)[S-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 160° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=C(C=2C(=CSC21)CC(=O)O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: CALCULATEDPERCENTYIELD 122.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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